4-(4-Bromophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Bromophenyl)oxazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C .
Industrial Production Methods: Industrial production methods for oxazolidine derivatives often utilize multicomponent reactions involving 1,2-amino alcohols. These methods include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidine derivatives
Scientific Research Applications
4-(4-Bromophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone antibiotics, which share a similar structure, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against multidrug-resistant bacteria.
Comparison with Similar Compounds
Oxazolidinones: These compounds share a similar core structure and are known for their antibiotic properties.
Imidazolidinones: These compounds have a similar ring structure but contain nitrogen atoms at different positions.
Thiazolidinones: These compounds contain sulfur in place of oxygen in the ring structure and exhibit different biological activities.
Uniqueness: 4-(4-Bromophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
JBGXJWVBJKYYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)Br |
Origin of Product |
United States |
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